molecular formula C11H16ClN B2910770 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 1989671-48-8

5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No. B2910770
CAS RN: 1989671-48-8
M. Wt: 197.71
InChI Key: TZMYJYRNPJFPHL-UHFFFAOYSA-N
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Description

5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, also known as ®-5-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE HCL, is a chemical compound with the CAS Number: 2250243-14-0 . It has a molecular weight of 197.71 . The compound is typically stored in an inert atmosphere at room temperature . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N.ClH/c1-8-4-2-6-10-9 (8)5-3-7-11 (10)12;/h2,4,6,11H,3,5,7,12H2,1H3;1H/t11-;/m1./s1 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a solid substance . It is typically stored in an inert atmosphere at room temperature . The compound has a molecular weight of 197.71 .

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful. The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-8-4-2-6-10-9(8)5-3-7-11(10)12;/h2,4,6,11H,3,5,7,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMYJYRNPJFPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC(C2=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

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